REACTION_CXSMILES
|
[H-].[Na+].C(OC([C:8]1[C:12]([C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)=[CH:11][S:10][C:9]=1[NH:20][C:21](=[O:28])[CH2:22][C:23]([O:25]CC)=O)=O)C.Cl>C1COCC1.CO.[OH-].[Na+]>[Cl:19][C:16]1[CH:15]=[CH:14][C:13]([C:12]2[C:8]3[C:23]([OH:25])=[CH:22][C:21](=[O:28])[NH:20][C:9]=3[S:10][CH:11]=2)=[CH:18][CH:17]=1 |f:0.1,6.7|
|
Name
|
4-(4-chlorophenyl)-2-(2-ethoxycarbonyl acetylamino)-thiophene-3-carboxylic acid ethyl ester
|
Quantity
|
1.9308 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(SC=C1C1=CC=C(C=C1)Cl)NC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hrs
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
quenched by dropwise addition of MeOH (5 mL) and H2O (2 mL)
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a crude solid which
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated at for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure and DMSO/MeOH (1:1)
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the residue
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was purified on a RP-HPLC system
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=CSC=2NC(C=C(C21)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |